

# Performance of N,N-Dimethylpropionamide in specific named reactions

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## Compound of Interest

Compound Name: *N,N-Dimethylpropionamide*

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## N,N-Dimethylpropionamide in Named Reactions: A Comparative Guide

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence the outcome of a chemical transformation. This guide provides a comparative overview of **N,N-Dimethylpropionamide** (DMPA) and its performance in three key named reactions: the Suzuki Coupling, the Heck Reaction, and the Buchwald-Hartwig Amination. While direct experimental comparisons are limited in published literature, this document compiles available data on the physicochemical properties of DMPA and compares them with commonly used alternative solvents, offering insights into its potential advantages and applications.

**N,N-Dimethylpropionamide** (CAS No. 758-96-3) is a polar aprotic solvent that is structurally similar to widely used solvents such as N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc)[1]. Its utility as a solvent is attributed to its high boiling point, ability to dissolve a wide range of organic and inorganic compounds, and its nature as a strong donor solvent that can coordinate with metal ions[2][3][4]. While it has been identified as a potential solvent in patent literature for various cross-coupling reactions, including the Suzuki and Heck reactions, a comprehensive performance evaluation against other solvents in academic studies remains scarce[5][6][7][8][9].

## Physicochemical Property Comparison

The selection of a solvent is often guided by its physical properties, which can affect reaction kinetics, solubility of reagents, and product purification. The following table summarizes the key physicochemical properties of DMPA in comparison to DMF, DMAc, and N-Methyl-2-pyrrolidone (NMP), three commonly employed solvents in cross-coupling reactions.

Property	N,N-Dimethylpropionamide (DMPA)	N,N-Dimethylformamide (DMF)	N,N-Dimethylacetamide (DMAc)	N-Methyl-2-pyrrolidone (NMP)
CAS Number	758-96-3	68-12-2	127-19-5	872-50-4
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NO	C <sub>3</sub> H <sub>7</sub> NO	C <sub>4</sub> H <sub>9</sub> NO	C <sub>5</sub> H <sub>9</sub> NO
Molecular Weight	101.15 g/mol [2]	73.09 g/mol	87.12 g/mol	99.13 g/mol
Boiling Point	174-175 °C[4]	153 °C	165-166 °C	202 °C
Density	0.92 g/mL at 25 °C[4]	0.944 g/mL at 25 °C	0.937 g/mL at 25 °C	1.028 g/mL at 25 °C
Dielectric Constant	33.1[3]	36.7	37.8	32.0

The higher boiling point of DMPA compared to DMF and DMAc allows for conducting reactions at elevated temperatures, which can be advantageous for less reactive substrates. Its polarity, as indicated by the dielectric constant, is comparable to the other listed amide solvents, suggesting similar capabilities in dissolving polar reagents and stabilizing charged intermediates in catalytic cycles.

## Performance in Named Reactions

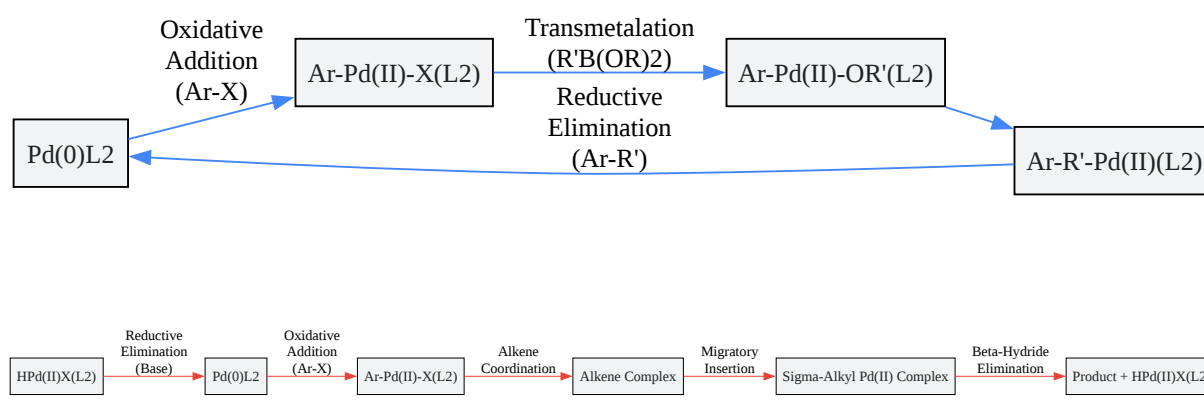
### Suzuki Coupling

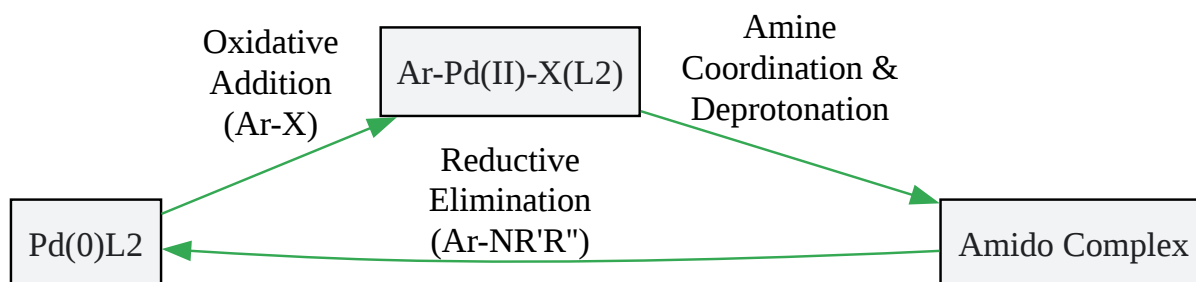
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in modern organic synthesis. While patent literature lists DMPA as a potential solvent for Suzuki reactions, specific examples with yields and reaction conditions are not detailed[5][8][9]. The choice of

solvent in Suzuki couplings can influence the reaction rate and selectivity. Polar aprotic solvents like DMPA are expected to perform well in this reaction.

**Experimental Protocol (General):** A typical Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. The general protocol is as follows:

- A reaction vessel is charged with the aryl halide/triflate, boronic acid/ester, palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ,  $\text{Pd}(\text{OAc})_2$ ), a ligand (if necessary), and a base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ ).
- The chosen solvent (e.g., DMPA) is added, and the mixture is degassed.
- The reaction is heated to the desired temperature (typically 80-120 °C) and stirred until completion, as monitored by TLC or GC/LC-MS.
- Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine.
- The organic layer is dried over an anhydrous salt, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography.





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